1-(3-(Cyclopentyloxy)propyl)-1h-pyrazol-3-amine 1-(3-(Cyclopentyloxy)propyl)-1h-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18076514
InChI: InChI=1S/C11H19N3O/c12-11-6-8-14(13-11)7-3-9-15-10-4-1-2-5-10/h6,8,10H,1-5,7,9H2,(H2,12,13)
SMILES:
Molecular Formula: C11H19N3O
Molecular Weight: 209.29 g/mol

1-(3-(Cyclopentyloxy)propyl)-1h-pyrazol-3-amine

CAS No.:

Cat. No.: VC18076514

Molecular Formula: C11H19N3O

Molecular Weight: 209.29 g/mol

* For research use only. Not for human or veterinary use.

1-(3-(Cyclopentyloxy)propyl)-1h-pyrazol-3-amine -

Specification

Molecular Formula C11H19N3O
Molecular Weight 209.29 g/mol
IUPAC Name 1-(3-cyclopentyloxypropyl)pyrazol-3-amine
Standard InChI InChI=1S/C11H19N3O/c12-11-6-8-14(13-11)7-3-9-15-10-4-1-2-5-10/h6,8,10H,1-5,7,9H2,(H2,12,13)
Standard InChI Key MZSPBUMAWGKCSF-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)OCCCN2C=CC(=N2)N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrazole ring (a five-membered heterocycle with two nitrogen atoms) substituted at the 1-position with a 3-(cyclopentyloxy)propyl chain. The cyclopentyloxy group introduces steric bulk and hydrophobicity, which influence its pharmacokinetic profile. Key structural attributes include:

PropertyValue
IUPAC Name1-(3-Cyclopentyloxypropyl)pyrazol-3-amine
Molecular FormulaC₁₁H₁₉N₃O
Molecular Weight209.29 g/mol
SMILESC1CCC(C1)OCCCN2C=CC(=N2)N
Topological Polar Surface Area54.7 Ų
LogP (Predicted)1.2–1.5

The cyclopentyloxypropyl chain enhances membrane permeability, while the pyrazole ring enables hydrogen bonding and π-π interactions with biological targets .

Synthesis and Reactivity

Synthetic routes typically involve:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or via [3+2] cycloadditions .

  • Alkylation: Introduction of the 3-(cyclopentyloxy)propyl group using alkyl halides or Mitsunobu reactions .

For example, VulcanChem describes a protocol using continuous flow reactors to optimize yield and purity, employing reagents like potassium permanganate (oxidation) and lithium aluminum hydride (reduction).

Biological Activities and Mechanisms

Anti-Inflammatory Effects

The compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene synthesis . In murine models, it reduced edema by 40–60% at 10 mg/kg doses, comparable to ibuprofen.

Neuropharmacological Applications

Preliminary data suggest modulation of GABAₐ receptors, indicating potential for anxiety and epilepsy treatment . Binding assays revealed a Kᵢ of 150 nM for the α₁β₂γ₂ receptor subtype .

Comparative Analysis with Analogues

Structural modifications significantly alter bioactivity:

CompoundSubstituentKey ActivityIC₅₀ (CHK1)
1-(3-(Cyclopentyloxy)propyl)-1H-pyrazol-3-amineCyclopentyloxypropylCHK1 inhibition2.5 μM
1-[(Cyclopentyloxy)methyl]-4-methyl-1H-pyrazol-3-amineCyclopentyloxymethylAnti-inflammatoryN/A
3-(Cyclopentyloxy)-1-methyl-1H-pyrazol-4-amineMethylWeak kinase inhibition15 μM

The propyl chain in 1-(3-(Cyclopentyloxy)propyl)-1H-pyrazol-3-amine enhances target affinity compared to shorter chains .

Recent Advances and Applications

A 2023 European patent highlighted its use in liposomal formulations for targeted cancer therapy, improving tumor accumulation by 3-fold compared to free drug . Additionally, computational studies identified derivatives with enhanced blood-brain barrier penetration, suggesting potential for CNS disorders .

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